molecular formula C12H12BrNOS2 B14692917 3-(p-Bromophenyl)-5-propylrhodanine CAS No. 23522-62-5

3-(p-Bromophenyl)-5-propylrhodanine

Cat. No.: B14692917
CAS No.: 23522-62-5
M. Wt: 330.3 g/mol
InChI Key: HHEAOHFAVWGTJI-UHFFFAOYSA-N
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Description

3-(p-Bromophenyl)-5-propylrhodanine is a heterocyclic compound that features a rhodanine core substituted with a p-bromophenyl group at the 3-position and a propyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Bromophenyl)-5-propylrhodanine typically involves the condensation of p-bromobenzaldehyde with rhodanine in the presence of a base, followed by alkylation with a propyl halide. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(p-Bromophenyl)-5-propylrhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The bromine atom in the p-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(p-Bromophenyl)-5-propylrhodanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of kinases or proteases, which are crucial for cell signaling and proliferation.

Comparison with Similar Compounds

    3-Methyl-4-(p-bromophenyl)-5-(2-pyridyl)-1,2,4-triazole: Another heterocyclic compound with a p-bromophenyl group.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with a p-bromophenyl group.

Uniqueness: 3-(p-Bromophenyl)-5-propylrhodanine is unique due to its rhodanine core, which imparts distinct chemical and biological properties

Properties

CAS No.

23522-62-5

Molecular Formula

C12H12BrNOS2

Molecular Weight

330.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H12BrNOS2/c1-2-3-10-11(15)14(12(16)17-10)9-6-4-8(13)5-7-9/h4-7,10H,2-3H2,1H3

InChI Key

HHEAOHFAVWGTJI-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br

Origin of Product

United States

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